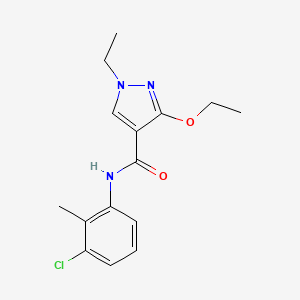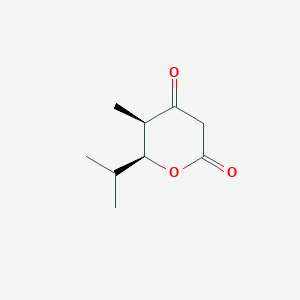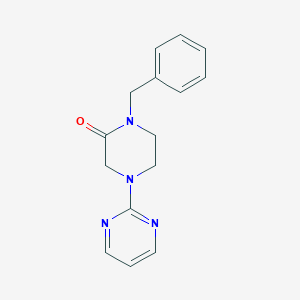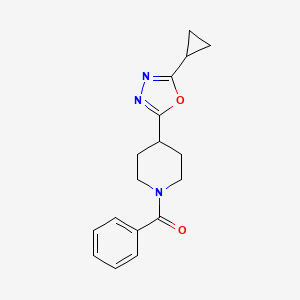![molecular formula C21H23FN6O4 B3015746 ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 1202972-40-4](/img/structure/B3015746.png)
ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, a piperazine ring, and a fluorobenzyl group. These groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction . The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group could be synthesized using a variety of methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group would likely contribute to the rigidity of the molecule, while the piperazine ring could potentially introduce some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The fluorobenzyl group could potentially undergo electrophilic aromatic substitution reactions . The piperazine ring could potentially undergo reactions with electrophiles or nucleophiles at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the fluorobenzyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Anticancer Activity
The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to interact with cellular pathways involved in tumor growth and metastasis. Preclinical studies suggest that this compound inhibits specific enzymes or receptors crucial for cancer cell survival, making it a valuable lead compound for further drug development .
Antimicrobial Properties
The piperazine moiety in this compound has been associated with antimicrobial activity. Researchers have explored its effectiveness against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains. Investigations into its mechanism of action and potential synergistic effects with other antimicrobial agents are ongoing .
Anti-inflammatory Potential
Given the presence of the pyrazolo[3,4-d]pyrimidine ring system, this compound may exhibit anti-inflammatory properties. Researchers have studied its impact on inflammatory pathways, including cytokine modulation and inhibition of key enzymes involved in inflammation. Further research is needed to validate its efficacy and safety .
Neuroprotective Effects
The acetyl group in the structure suggests potential neuroprotective properties. Studies have explored its impact on neuronal cells, focusing on oxidative stress, neuroinflammation, and neurodegenerative diseases. Preliminary findings indicate that this compound may enhance neuronal survival and protect against neurotoxic insults .
Cardiovascular Applications
The combination of the fluorophenyl group and the piperazine ring may contribute to cardiovascular effects. Researchers have investigated its impact on blood vessels, platelet aggregation, and cardiac function. Understanding its interactions with relevant receptors and signaling pathways could lead to novel therapeutic strategies for cardiovascular diseases .
Chemical Biology and Enzyme Inhibition
The unique structure of this compound makes it an interesting target for chemical biology studies. Researchers have explored its interactions with enzymes, receptors, and cellular components. Investigating its binding affinity, selectivity, and potential allosteric effects could reveal valuable insights for drug design and enzyme inhibition .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, it could potentially interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .
Safety and Hazards
The safety and hazards associated with this compound would depend on its structure and properties. For example, if the compound is highly reactive, it could potentially be hazardous. Additionally, if the compound is intended to be used as a drug, it would need to be thoroughly tested for toxicity and side effects .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its structure to improve its efficacy and reduce side effects. Additionally, research could also focus on developing new synthetic routes to this compound .
properties
IUPAC Name |
ethyl 4-[2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O4/c1-2-32-21(31)26-9-7-25(8-10-26)18(29)13-27-14-23-19-16(20(27)30)11-24-28(19)12-15-5-3-4-6-17(15)22/h3-6,11,14H,2,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVOTLEEGITBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B3015663.png)

![2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3015669.png)

![N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3015671.png)
![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)


![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3015680.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3015681.png)



![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3015685.png)